3-(3-methoxyphenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a combination of methoxyphenyl, pyrazole, and oxadiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1-phenyl-5-pyrazolone with appropriate aldehydes in the presence of a catalyst such as sodium acetate.
Formation of the oxadiazole ring: This involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of the methoxyphenyl group: This step involves the reaction of the intermediate compounds with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation products: Hydroxyphenyl derivatives, carboxyphenyl derivatives.
Reduction products: Aminophenyl derivatives.
Substitution products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Agrochemicals: It has been explored for its herbicidal and pesticidal properties.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-N~5~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-METHYL-1-PHENYL-5-PYRAZOLONE: A precursor in the synthesis of the target compound, known for its anti-inflammatory properties.
1,2,4-OXADIAZOLE DERIVATIVES: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C15H15N5O3 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(2-methylpyrazol-3-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O3/c1-20-11(6-7-17-20)9-16-14(21)15-18-13(19-23-15)10-4-3-5-12(8-10)22-2/h3-8H,9H2,1-2H3,(H,16,21) |
InChI Key |
XNTBIBMMRFJWML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)C2=NC(=NO2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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